3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)12-15-11(16-17-12)7-18-5-4-14-8-18/h1-6,8H,7,13H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIHMNYTZYZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Minimum Inhibitory Concentrations (MICs) Against Staphylococcus aureus
Key Observations :
- The furan and thiophene analogs exhibit MICs close to ciprofloxacin, suggesting that electron-rich heterocycles enhance antibacterial activity. The imidazole-methyl group in the target compound may improve solubility or membrane penetration due to its polar nature, though experimental data are needed .
Anticancer Potential: Binding Affinity to EGFR and RET
Table 2: Molecular Docking Results (Binding Energy, kcal/mol)
| Compound | EGFR | RET |
|---|---|---|
| Vandetanib (Standard) | -8.2 | -7.9 |
| Gefitinib (Standard) | -9.1 | -8.3 |
| 2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | -9.7 | -8.7 |
| This compound | Predicted | Predicted |
Key Observations :
- Compound a5 (indole-substituted) outperforms standard drugs, attributed to indole’s π-stacking and hydrogen-bonding capabilities.
Structural and Physicochemical Comparisons
Table 3: Substituent Effects on Lipophilicity and Bioactivity
Key Observations :
- The meta-substituted imidazole-methyl group in the target compound may offer better steric compatibility with enzyme active sites compared to para-substituted analogs .
- Dual heterocycles (triazole + imidazole) likely enhance both hydrogen-bonding capacity and metabolic stability relative to single-heterocycle derivatives .
Biological Activity
3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a structure that includes a triazole ring and an imidazole moiety. The presence of these nitrogen-containing heterocycles contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through caspase activation and DNA fragmentation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 6–7 | Apoptosis induction |
| HCT-116 (colon cancer) | 11 | Cell cycle arrest |
| MCF-7 (breast cancer) | 49–82 | Lower sensitivity |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity to non-cancerous cells.
Study 1: Apoptosis Induction in HeLa Cells
A study investigated the effects of this compound on HeLa cells. The treatment with varying concentrations (2.5, 5, and 10 µM) for 24 hours resulted in a significant increase in early apoptotic cells as measured by flow cytometry. The study concluded that the compound effectively induces apoptosis in a dose-dependent manner.
Study 2: Cell Cycle Analysis
Another investigation focused on the impact of the compound on cell cycle distribution in HeLa cells. After treatment with concentrations of 5, 7, and 10 µM for 48 hours, a marked increase in the sub-G1 phase was observed, indicating DNA fragmentation consistent with apoptosis. Additionally, G2/M phase arrest was noted at higher concentrations.
Q & A
Q. How can computational methods optimize synthetic pathways to reduce hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
